Methane, dichloro(methylsulfonyl)-
Description
Structure
3D Structure
Properties
CAS No. |
37557-96-3 |
|---|---|
Molecular Formula |
C2H4Cl2O2S |
Molecular Weight |
163.02 g/mol |
IUPAC Name |
dichloro(methylsulfonyl)methane |
InChI |
InChI=1S/C2H4Cl2O2S/c1-7(5,6)2(3)4/h2H,1H3 |
InChI Key |
QMMFBGBMARGVFC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dichloro Methylsulfonyl Methane and Its Structural Analogues
Direct Halogenation and Sulfonylation Strategies of Methane (B114726) Derivatives
The initial strategies for synthesizing the building blocks required for dichloro(methylsulfonyl)methane often begin with methane itself, the simplest hydrocarbon. These methods involve direct chlorination to obtain the dichloromethyl precursor and sulfonylation to introduce the necessary sulfur-containing group.
Free Radical Chlorination Pathways to Dichloromethane (B109758) Precursors
The industrial production of dichloromethane, a key precursor, is typically achieved through the free-radical chlorination of methane. This process is a chain reaction initiated by energy input, usually in the form of ultraviolet (UV) light or high temperatures. chinesechemsoc.org The mechanism unfolds in three main stages:
Initiation: The process begins with the homolytic cleavage of a chlorine molecule (Cl₂), where the bond breaks symmetrically to form two highly reactive chlorine radicals (Cl•). This step requires an external energy source to overcome the bond dissociation energy.
Propagation: These chlorine radicals then react with methane in a series of self-sustaining steps. A chlorine radical abstracts a hydrogen atom from a methane molecule to produce hydrogen chloride (HCl) and a methyl radical (•CH₃). google.com This methyl radical subsequently reacts with another chlorine molecule to form chloromethane (B1201357) (CH₃Cl) and a new chlorine radical, which continues the chain. google.com
Termination: The chain reaction ceases when two radicals combine. This can happen in several ways, such as two chlorine radicals forming Cl₂, a chlorine radical and a methyl radical forming chloromethane, or two methyl radicals combining to form ethane (B1197151) (CH₃CH₃), a common side product.
A significant challenge in this synthesis is the lack of selectivity. The reaction does not stop at monosubstitution. The chloromethane produced can react further with chlorine radicals to form dichloromethane (CH₂Cl₂), which can then be successively chlorinated to trichloromethane (CHCl₃) and tetrachloromethane (CCl₄). google.comresearchgate.net To favor the production of dichloromethane, reaction conditions, such as the methane-to-chlorine ratio, can be adjusted. Using a large excess of methane increases the probability that a chlorine radical will collide with a methane molecule rather than a chloromethane molecule, thus reducing the formation of more highly chlorinated products. chinesechemsoc.org
Catalytic Sulfonylation of Methane to Methanesulfonyl Derivatives
The introduction of a sulfonyl group can be achieved through the direct sulfonylation of methane. Research has demonstrated that methane can undergo liquid-phase sulfonylation to produce methanesulfonic acid (MSA), a precursor to various methanesulfonylating agents. These reactions often require catalysts and specific conditions to proceed efficiently.
One approach involves the reaction of methane with sulfur trioxide (SO₃) in fuming sulfuric acid. This reaction can be catalyzed by metal salts, such as those of mercury (Hg(I), Hg(II)) or rhodium (Rh(III)). wikipedia.org Molecular oxygen is often a crucial component in these systems, as it serves to regenerate the catalyst. wikipedia.org For instance, using a mercury(II) trifluoromethanesulfonate (B1224126) catalyst, a 44% conversion of SO₃ to MSA with 87% selectivity has been achieved at 148 °C. wikipedia.org
An alternative catalytic system utilizes palladium (Pd) and copper (Cu) salts in an acid solvent. wikiwand.com In this process, methane reacts with sulfur dioxide (SO₂) and oxygen at lower temperatures (e.g., 85 °C) to selectively form MSA. wikiwand.comyoutube.com The proposed mechanism involves Pd(II) activating methane, followed by a reaction with SO₂. The resulting Pd(0) is then reoxidized to Pd(II) by Cu(II) in the presence of oxygen, completing the catalytic cycle. wikiwand.com Other catalytic methods include using cerium(IV) salts with chlorosulfonic acid, where oxygen again plays a role in catalyst regeneration. orgsyn.org
Table 1: Catalytic Systems for Direct Methane Sulfonylation
| Catalyst System | Sulfonating Agent | Solvent | Temperature (°C) | Key Features |
|---|---|---|---|---|
| Hg(CF₃SO₃)₂ | SO₃ | Fuming H₂SO₄ | 148 | Requires O₂ for catalyst regeneration. wikipedia.org |
| Pd/Cu salts | SO₂ / O₂ | CF₃SO₃H | 85 | Highly selective, lower temperature process. wikiwand.com |
| Ce(SO₄)₂ | ClSO₃H | Not specified | 130 | Requires O₂ for catalyst regeneration. orgsyn.org |
| K₂S₂O₈ | SO₂ | Not specified | 65 | Uses a chemical oxidant instead of O₂. wikiwand.com |
Functional Group Interconversions on Halogenated Methanes for Methylsulfonyl Incorporation
With halogenated methane precursors available, the next strategic phase involves introducing the methylsulfonyl group. This is typically accomplished by preparing a reactive methylsulfonylating agent and then using it in a reaction that forms the crucial carbon-sulfur bond.
Preparation of Methylsulfonyl Chloride and Anhydride (B1165640) as Key Reagents
Methanesulfonyl chloride (MsCl) and methanesulfonic anhydride (Ms₂O) are the most common reagents for introducing the methylsulfonyl (mesyl) group.
Methanesulfonyl Chloride (MsCl): There are several established methods for the synthesis of MsCl. ontosight.ai
From Methane: A direct route involves the radical reaction of methane with sulfuryl chloride (SO₂Cl₂). acs.orgacs.org
From Methanesulfonic Acid: A widely used laboratory and industrial method is the reaction of methanesulfonic acid (MSA) with a chlorinating agent. acs.org Thionyl chloride (SOCl₂) is a common choice for this transformation, providing good yields (71-83%). chemicalbook.com Other reagents like phosgene (B1210022) or phosphorus pentachloride can also be used. acs.orgchemicalbook.com
From Methyl Mercaptan or Dimethyl Disulfide: Chlorination of methyl mercaptan or dimethyl disulfide in the presence of water or hydrochloric acid is another viable industrial route. ontosight.ai
Methanesulfonic Anhydride (Ms₂O): Methanesulfonic anhydride is a powerful mesylating agent that can be advantageous in situations where the chloride by-products from MsCl are problematic. chemicalbook.com The primary method for its synthesis is the dehydration of methanesulfonic acid. This is typically achieved by heating MSA with a strong dehydrating agent, most commonly phosphorus pentoxide (P₄O₁₀). wikipedia.orgwikiwand.com The resulting anhydride can be purified by vacuum distillation or recrystallization. wikipedia.org
Table 2: Synthesis of Key Methylsulfonylating Reagents
| Reagent | Starting Material(s) | Reagent(s) | Typical Yield | Reference |
|---|---|---|---|---|
| Methanesulfonyl Chloride | Methanesulfonic Acid | Thionyl Chloride (SOCl₂) | 71-83% | chemicalbook.com |
| Methanesulfonyl Chloride | Methane | Sulfuryl Chloride (SO₂Cl₂) | - | acs.org |
| Methanesulfonic Anhydride | Methanesulfonic Acid | Phosphorus Pentoxide (P₄O₁₀) | 55% | chemicalbook.com |
Nucleophilic Displacement and Addition Reactions for C-S Bond Formation
The formation of the C-S bond in dichloro(methylsulfonyl)methane is most conceptually straightforward via a nucleophilic substitution reaction. In this approach, a carbon electrophile (dichloromethane) reacts with a sulfur nucleophile.
The most suitable sulfur nucleophile for this purpose is the methanesulfinate (B1228633) anion (CH₃SO₂⁻), typically used as its sodium salt, sodium methanesulfinate (CH₃SO₂Na). Sulfinate salts are well-established as potent nucleophiles for forming C-S bonds in reactions with alkyl halides. rsc.org The proposed synthesis would involve the reaction of dichloromethane with sodium methanesulfinate.
CH₂Cl₂ + CH₃SO₂Na → ClCH₂SO₂CH₃ + NaCl
This reaction would produce chloromethyl methyl sulfone. Subsequent chlorination of this intermediate would be required to yield the final product, dichloro(methylsulfonyl)methane.
An alternative pathway involves starting with a sulfur-containing methane derivative and then introducing the chlorine atoms. For example, chloromethyl methyl sulfone has been synthesized by the oxidation of chloromethyl methyl sulfide (B99878). This suggests a multi-step route:
Start with dimethyl sulfide.
Perform a selective chlorination to yield chloromethyl methyl sulfide.
Oxidize the sulfide to the corresponding sulfone.
Perform a second chlorination on the carbon adjacent to the sulfone group to arrive at the target molecule.
The electron-withdrawing nature of the sulfone group activates the adjacent C-H bonds, making them susceptible to deprotonation and subsequent reaction with an electrophilic chlorine source.
Advanced Synthetic Routes to Dichloro(methylsulfonyl)methane Analogues
Modern synthetic chemistry offers more sophisticated strategies for creating complex molecules containing dichloromethyl and sulfonyl moieties. While direct reports on the synthesis of dichloro(methylsulfonyl)methane are scarce, advanced methodologies for analogous structures point to potential innovative routes.
One such advanced approach involves the synthesis and application of dichloromethyl(diaryl) sulfonium (B1226848) salts . acs.org These stable yet reactive compounds are prepared by the dichlorination of methyl aryl sulfoxides using N-chlorosuccinimide. These sulfonium salts serve as effective dichlorocarbene (B158193) precursors under mild basic conditions, reacting with olefins to form gem-dichlorocyclopropanes. acs.org This highlights a modern method for handling and activating the dichloromethyl-sulfur unit.
Another area of innovation is the development of modular, multicomponent coupling reactions. For instance, a strategy has been developed for the comprehensive synthesis of various fluoromethyl sulfones by combining halides, a sulfur dioxide surrogate (thiourea dioxide), and various halofluorocarbons. chinesechemsoc.orgchinesechemsoc.org This approach allows for the programmed assembly of complex sulfones from simple building blocks and could conceptually be adapted for chlorinated analogues.
Furthermore, novel reagents are being designed to simplify the synthesis of heteroaromatic methyl sulfones. One such reagent reacts with various bis-nucleophiles to rapidly construct previously inaccessible sulfone-containing heterocycles, bypassing traditional multi-step sequences involving oxidation or cross-coupling. nih.gov These cutting-edge methods demonstrate a shift towards more efficient and modular strategies in organosulfur chemistry, which could pave the way for future syntheses of dichloro(methylsulfonyl)methane and its structurally diverse analogues.
Construction of Substituted Dichloromethyl Sulfones
The synthesis of substituted dichloromethyl sulfones can be achieved through various chemical transformations, often involving the oxidation of corresponding sulfide precursors or the reaction of sulfinates with appropriate electrophiles.
One common approach involves the oxidation of dichloromethyl sulfides. A variety of oxidizing agents can be employed for this transformation. For instance, hydrogen peroxide is a readily available and effective oxidant. The oxidation of α-chloromethyl methyl sulfide to chloromethyl methyl sulfone has been demonstrated using a solution of hydrogen peroxide in diethyl ether. This method provides a practical route for the synthesis of such compounds in significant quantities. Other oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) are also utilized for the oxidation of thiomethyl groups to the corresponding sulfones. nih.govorganic-chemistry.org The choice of oxidant and reaction conditions can influence the selectivity of the reaction, allowing for the formation of either the sulfoxide (B87167) or the sulfone. For example, using 2,2,2-trifluoroacetophenone (B138007) as an organocatalyst with hydrogen peroxide allows for the selective synthesis of sulfoxides or sulfones depending on the reaction conditions. organic-chemistry.org
Another significant method for constructing substituted dichloromethyl sulfones is through the nucleophilic substitution reaction of sulfinate anions with a dichloromethyl electrophile. This approach offers a versatile way to introduce a variety of substituents onto the sulfone moiety. For example, the reaction of substituted sulfinates with 4-chloromethyl-2-methyl-5-nitro-1,3-thiazole in water under microwave irradiation leads to the formation of the corresponding sulfone derivatives in good yields. researchgate.net This method is highlighted as an environmentally friendly process. researchgate.net
Furthermore, the synthesis of dichloromethyl trichloromethylthio sulfone highlights the construction of sulfones with multiple halogen substitutions, indicating the reactivity of the sulfone group to accommodate various functional groups. ontosight.ai The presence of multiple chlorine atoms in such compounds confers a high degree of reactivity. ontosight.ai
Recent advancements have also focused on developing modular approaches for the synthesis of fluorinated methyl sulfones. chinesechemsoc.org A multicomponent coupling reaction involving halides, a sulfur dioxide surrogate like thiourea (B124793) dioxide, and halofluorocarbons has been developed to construct monofluoromethyl, difluoromethyl, and trifluoromethyl sulfones. chinesechemsoc.org This strategy showcases the potential for creating a diverse range of substituted sulfones with controlled fluorine content. chinesechemsoc.org
The table below summarizes some of the synthetic methods for preparing substituted sulfones, including dichloromethyl sulfone analogues.
| Starting Material | Reagent(s) | Product | Key Features | Reference(s) |
| α-Chloromethyl methyl sulfide | Hydrogen peroxide/diethyl ether | Chloromethyl methyl sulfone | Practical for large-scale synthesis. | |
| Substituted Sulfides | m-Chloroperoxybenzoic acid (mCPBA) | Substituted Sulfones | Common and effective oxidation method. | nih.govorganic-chemistry.org |
| Substituted Sulfides | 2,2,2-Trifluoroacetophenone, H₂O₂ | Substituted Sulfoxides or Sulfones | Selective oxidation based on conditions. | organic-chemistry.org |
| Substituted Sulfinates | 4-Chloromethyl-2-methyl-5-nitro-1,3-thiazole, Water, Microwave | Substituted Thiazole Sulfones | Eco-friendly, good yields. | researchgate.net |
| Aryl Halides | Thiourea dioxide, Halofluorocarbons | Fluoromethyl Sulfones | Modular construction of fluorinated sulfones. | chinesechemsoc.org |
| Dimethyl Sulfoxide (DMSO) | Hydrogen Peroxide | Methylsulfonylmethane (MSM) | Green, catalyst-free continuous flow synthesis. | researchgate.net |
Stereochemical Control in Dichloro(methylsulfonyl)methane Synthesis
The control of stereochemistry is a critical aspect of modern organic synthesis, particularly when creating chiral molecules for applications in pharmaceuticals and materials science. rijournals.comresearchgate.net While the synthesis of achiral dichloro(methylsulfonyl)methane itself does not involve stereochemical considerations, the principles of stereocontrol become highly relevant when considering the synthesis of its structural analogues where the dichloromethylsulfonyl group is attached to a chiral center. The development of methods for the asymmetric synthesis of chiral sulfones is a significant area of research. rsc.org
Several strategies have been developed for the enantioselective synthesis of chiral sulfones, which can be broadly applied to analogues of dichloro(methylsulfonyl)methane. These methods aim to create a single enantiomer of the target molecule, which is often crucial for its desired biological activity or material properties. rijournals.com
One major approach is asymmetric synthesis , which involves the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity in a reaction. rijournals.comresearchgate.net For instance, the enantioselective sulfonylation of α,β-unsaturated carbonyl compounds has been achieved through a synergistic combination of photoredox and hydrogen bonding catalysis. rsc.org This method provides access to enantioenriched sulfones bearing a chiral center at the α-position. rsc.org
Another powerful technique is the palladium-catalyzed decarboxylative asymmetric allylic alkylation . This has been successfully used to synthesize a wide range of enantioenriched α-difunctionalized cyclic sulfones. nih.gov The high levels of enantioselectivity are achieved through a dynamic kinetic resolution of E- and Z-enolate intermediates. nih.gov
The development of novel and efficient methods for the synthesis of chiral sulfones where the sulfone group is directly connected to the chiral center is of particular importance. rsc.org Strategies for achieving this include:
Nucleophilic substitution: This can involve the reaction of a chiral electrophile with a sulfinate or a chiral sulfinate with an electrophile.
Hydrosulfonylation: The addition of a sulfonyl group and a hydrogen atom across a double or triple bond in an asymmetric fashion.
Cross-coupling reactions: Metal-catalyzed reactions to form a carbon-sulfur bond with stereocontrol.
Dynamic kinetic resolution: A process where a racemic starting material is converted into a single enantiomer of the product. rsc.org
While specific examples of stereocontrolled synthesis of dichloro(methylsulfonyl)methane itself are not prevalent in the provided search results, the general strategies for creating chiral sulfones are directly applicable to the synthesis of its chiral analogues. The table below outlines some of the key strategies for achieving stereochemical control in the synthesis of chiral sulfones.
| Strategy | Description | Key Features | Reference(s) |
| Asymmetric Catalysis | Use of chiral catalysts to direct the formation of one enantiomer over the other. | Enables the use of small amounts of a chiral substance to generate large quantities of an enantiomerically enriched product. | rijournals.comresearchgate.netrsc.org |
| Chiral Auxiliaries | A chiral group is temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. | The auxiliary is removed after the reaction to yield the enantiomerically enriched product. | researchgate.net |
| Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation | A method to form α-difunctionalized cyclic sulfones with high enantioselectivity. | Relies on dynamic kinetic resolution of enolate intermediates. | nih.gov |
| Enantioselective Sulfonylation | Achieved through synergistic photoredox and hydrogen bonding catalysis for α,β-unsaturated carbonyls. | Provides access to enantioenriched sulfones with a chiral center at the α-position. | rsc.org |
Mechanistic Investigations of Dichloro Methylsulfonyl Methane Reactivity
Unraveling Reaction Pathways of Dichloro(methylsulfonyl)methane
The reaction pathways of dichloro(methylsulfonyl)methane are diverse, encompassing both substitution and elimination mechanisms. The specific pathway is often dependent on the nature of the attacking species and the reaction conditions.
Nucleophilic Substitution at Dichloromethyl Centers
The carbon atom of the dichloromethyl group in dichloro(methylsulfonyl)methane is highly electrophilic. This is due to the cumulative inductive electron-withdrawing effect of the two chlorine atoms and the powerful electron-withdrawing sulfonyl group. This high degree of electrophilicity makes the dichloromethyl carbon a prime target for nucleophilic attack.
Nucleophilic substitution reactions at this center can proceed through a bimolecular nucleophilic substitution (S(_N)2) mechanism. youtube.com In this process, a nucleophile attacks the carbon atom, leading to the displacement of one of the chloride ions in a single, concerted step. The rate of this reaction is dependent on the concentration of both the dichloro(methylsulfonyl)methane and the nucleophile. youtube.com The presence of the methylsulfonyl group enhances the susceptibility of the substrate to nucleophilic attack by stabilizing the transition state.
It is important to note that the reaction conditions, such as the choice of solvent, can significantly influence the reaction pathway. Polar aprotic solvents are generally favored for S(_N)2 reactions. youtube.com
Elimination Reactions Involving Halogen and Sulfonyl Groups
Elimination reactions are another significant pathway for the reactivity of dichloro(methylsulfonyl)methane. These reactions typically require the presence of a base. pressbooks.pub Two primary types of elimination can be envisaged: β-elimination and α-elimination.
In a β-elimination, a base would abstract a proton from the methyl group, followed by the elimination of a chloride and the sulfonyl group to form an alkene. However, given the structure of dichloro(methylsulfonyl)methane, a more likely pathway is α-elimination . wikipedia.org In this process, a strong base can remove a proton from the dichloromethyl carbon itself. This is followed by the loss of a chloride ion from the same carbon atom to generate a highly reactive intermediate known as a carbene. wikipedia.org
The sulfonyl group, being a good leaving group in certain contexts, can also be eliminated. Reductive desulfonylation reactions can lead to the removal of the sulfonyl group, often with the formation of an alkene in what is known as the Julia olefination, although this typically involves β-hydroxy or β-acyloxy sulfones. wikipedia.org
Radical Processes in Dichloro(methylsulfonyl)methane Chemistry
The presence of C-H and C-Cl bonds in dichloro(methylsulfonyl)methane allows for the possibility of radical-mediated reactions, particularly under conditions involving heat or UV light. wikipedia.org
Generation and Fate of Dichloromethyl and Methylsulfonyl Radicals
Under thermolytic or photolytic conditions, homolytic cleavage of the bonds in dichloro(methylsulfonyl)methane can occur, leading to the formation of radicals. The C-Cl bond is weaker than the C-H and C-S bonds, making its cleavage a likely initiation step. This would generate a dichloromethylsulfonyl radical and a chlorine radical.
Alternatively, abstraction of a hydrogen atom from the methyl group by a radical initiator would produce a chloro(methylsulfonyl)methyl radical.
The methylsulfonyl radical (CH(_3)SO(_2)) itself can be generated from various precursors, such as allylmethylsulfone, through high-vacuum flash pyrolysis. nih.gov Once formed, it can undergo further decomposition, for instance, to produce sulfur dioxide. nih.gov The fate of these radicals often involves reaction with other molecules or radical-radical recombination. nih.gov
Chain Reaction Propagation and Termination in Chlorination
The chlorination of dichloro(methylsulfonyl)methane can proceed via a radical chain mechanism, which consists of three main stages: initiation, propagation, and termination. lumenlearning.commasterorganicchemistry.comlibretexts.org
Initiation: The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl(_2)) into two chlorine radicals (Cl•) under the influence of UV light or heat. masterorganicchemistry.comlibretexts.org
Propagation: This phase consists of a series of self-sustaining steps. A chlorine radical can abstract a hydrogen atom from the methyl group of dichloro(methylsulfonyl)methane, forming hydrogen chloride (HCl) and a trichloromethylsulfonyl radical. This radical can then react with another molecule of Cl(_2) to form trichloro(methylsulfonyl)methane and a new chlorine radical, which continues the chain. lumenlearning.commasterorganicchemistry.com
Cl• + CH(_3)SO(_2)CCl(_2)H → HCl + •CH(_2)SO(_2)CCl(_2)H
•CH(_2)SO(_2)CCl(_2)H + Cl(_2) → ClCH(_2)SO(_2)CCl(_2)H + Cl•
Termination: The chain reaction is terminated when two radicals combine to form a stable, non-radical product. lumenlearning.comyoutube.com This can happen in several ways, such as the combination of two chlorine radicals to reform Cl(_2), the combination of a chlorine radical with a trichloromethylsulfonyl radical, or the dimerization of two trichloromethylsulfonyl radicals. masterorganicchemistry.comyoutube.com
Intramolecular Rearrangements and Sulfonyl Migrations
Intramolecular rearrangements, particularly those involving the migration of a sulfonyl group, represent a more complex aspect of the reactivity of sulfonyl-containing compounds. rsc.org Such migrations can occur through either polar or radical mechanisms and can involve shifts over various numbers of atoms. rsc.org
For a compound like dichloro(methylsulfonyl)methane, a 1,2-sulfonyl migration is a conceivable, though likely high-energy, process. Mechanistic studies of sulfonyl migrations often employ techniques such as isotopic labeling, crossover experiments, and computational methods like density functional theory (DFT) to elucidate the exact pathway. rsc.org The rearrangement could be triggered by the formation of a reactive intermediate, such as a carbocation or a radical, at an adjacent position. For instance, the formation of a carbocation on the dichloromethyl carbon could potentially induce a migration of the methylsulfonyl group.
Exploration of [1,n]-Sulfonyl Shifts
The potential for dichloro(methylsulfonyl)methane to undergo [1,n]-sulfonyl shifts, a class of pericyclic reactions where a sulfonyl group migrates from one atom to another within a molecule, remains a theoretical point of interest. Such rearrangements are significant in synthetic chemistry for creating new carbon-carbon and carbon-heteroatom bonds. Mechanistic studies would be required to determine the feasibility and conditions for such shifts. Key areas of investigation would include the determination of the kinetic and thermodynamic parameters of the potential rearrangement, as well as the influence of substituents and reaction conditions on the regioselectivity and stereoselectivity of the process.
Elucidation of Polar vs. Radical Migration Mechanisms
A critical aspect of understanding the reactivity of dichloro(methylsulfonyl)methane is distinguishing between polar and radical migration mechanisms in its potential reactions. A polar mechanism would involve the formation of charged intermediates, such as carbocations or carbanions, and would likely be influenced by the polarity of the solvent. In contrast, a radical mechanism would proceed through neutral intermediates with unpaired electrons, a process that is often initiated by light or radical initiators and is less sensitive to solvent polarity. dechema.de
For instance, in the chlorination of methane (B114726), the reaction proceeds via a free radical chain reaction. drugfuture.com This process is initiated by the homolytic cleavage of the chlorine-chlorine bond, forming chlorine radicals. These radicals then abstract a hydrogen atom from methane, generating a methyl radical, which continues the chain reaction. The observation that the rate of such reactions is often independent of solvent polarity provides evidence for a radical pathway. dechema.de Computational models, such as those based on density functional theory (DFT), can provide significant insight into the structures and energies of intermediates and transition states, helping to differentiate between potential reaction pathways.
Mechanistic Studies of Dichloro(methylsulfonyl)methane in Complex Catalytic Cycles
The role of dichloro(methylsulfonyl)methane in complex catalytic cycles is another area ripe for investigation. Catalytic cycles are fundamental to many industrial and biological processes, and understanding the mechanistic details of each step is crucial for optimizing reaction conditions and developing new catalysts.
For example, in the context of methane monooxygenase, which hydroxylates methane, mechanistic studies have been crucial in elucidating the catalytic cycle involving diiron active sites. Similarly, understanding how dichloro(methylsulfonyl)methane might interact with a catalyst, whether it be a transition metal complex or an organocatalyst, would be the first step. Subsequent studies would focus on identifying intermediates, determining rate-limiting steps, and understanding how the catalyst is regenerated at the end of the cycle. The potential for dichloro(methylsulfonyl)methane to act as a substrate, a ligand, or even a precursor to a reactive intermediate within a catalytic cycle presents a wide field for future research.
Advanced Spectroscopic Characterization of Dichloro Methylsulfonyl Methane and Its Derivatives
Vibrational Spectroscopy for Structural Elucidation
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, serves as a fundamental tool for probing the structural characteristics of molecules by examining their vibrational modes.
Fourier Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. In the study of dichloro(methylsulfonyl)methane derivatives, FTIR has been instrumental in identifying key functional groups and their chemical environments. For instance, in a study involving the photolysis of dichloromethylsulfonyl azide (B81097) (CHCl₂S(O)₂N₃), the resulting nitrene, CHCl₂S(O)₂N, was characterized using matrix-isolation IR spectroscopy. The IR bands at 1280.5/1262.7 cm⁻¹ and 1125.4/1117.0 cm⁻¹ were assigned to the ν(SN) and ν(CN) stretching modes, respectively, based on ¹⁵N-isotopic shifts. mdpi.com These assignments are consistent with those observed for the related compound CHCl₂NSO₂, which exhibits bands at 1283.7/1278.0 cm⁻¹ and 1114.6/1113.1 cm⁻¹. mdpi.com
The following table summarizes the observed and calculated IR frequencies for a derivative, CHCl₂NSO₂. mdpi.com
| Observed IR Frequency (cm⁻¹) | Calculated IR Frequency (cm⁻¹) | Assignment |
| 1835.1 | - | - |
| 1366.5 | - | - |
| 1283.7 / 1278.0 | - | ν(SN) |
| 1153.2 | - | - |
| 1114.6 / 1113.1 | - | ν(CN) |
| 808.4 | - | - |
| 747.7 | - | - |
| 718.5 | - | - |
| 675.8 | - | - |
| 512.6 | - | - |
Raman Spectroscopy and Symmetry Analysis
Raman spectroscopy provides complementary information to FTIR by detecting vibrational modes that involve a change in the polarizability of the molecule. spectroscopyonline.com It is a powerful technique for the structural interrogation of molecules. researchgate.netnih.gov The symmetry of a molecule dictates which vibrational modes are Raman-active. spectroscopyonline.com For molecules with high symmetry, certain transitions may be forbidden by selection rules. researchgate.netnih.gov However, intermolecular interactions between neighboring molecules can lead to the breakdown of these selection rules, allowing for the appearance of new vibrational lines. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the detailed structure of molecules by probing the magnetic properties of atomic nuclei.
Multi-Dimensional NMR Techniques (¹H, ¹³C)
Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental techniques for elucidating the carbon-hydrogen framework of organic molecules. mdpi.com In ¹³C NMR, the chemical shift range is significantly broader than in ¹H NMR, which often allows for the resolution of individual carbon signals even in complex molecules. libretexts.org For instance, the ¹³C NMR spectrum of a related compound, methylsulfonylmethane (MSM), shows a singlet at 3.142 ppm (relative to DSS) at a pH of 7.2 and a temperature of 37°C. nih.gov
While specific ¹H and ¹³C NMR data for dichloro(methylsulfonyl)methane were not found in the search results, the principles of NMR spectroscopy can be applied to predict its spectral features. The presence of two chlorine atoms and a methylsulfonyl group would significantly influence the chemical shifts of the methine proton and carbon. The proton would likely appear as a singlet, and its chemical shift would be downfield due to the electron-withdrawing effects of the chlorine and sulfonyl groups. Similarly, the carbon atom would also exhibit a downfield chemical shift.
Dynamic NMR for Conformational Analysis
Dynamic NMR (DNMR) is a powerful technique used to study the rates and mechanisms of conformational changes in molecules. unibas.it By analyzing the changes in NMR spectra as a function of temperature, it is possible to determine the energy barriers for processes such as bond rotation and ring inversion. unibas.it This provides valuable information about the flexibility and conformational preferences of molecules. copernicus.org
For a molecule like dichloro(methylsulfonyl)methane, DNMR could be employed to study the rotation around the C-S bonds. At low temperatures, where the rotation is slow on the NMR timescale, distinct signals for different conformers might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal, from which the energy barrier to rotation could be calculated. The use of low-temperature solvent mixtures, such as CHF₂Cl/CHFCl₂, allows for the study of these dynamic processes at very low temperatures. unibas.it
Mass Spectrometry for Molecular Composition and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. wikipedia.org When a molecule is ionized in the mass spectrometer, it often breaks apart into smaller, characteristic fragments. libretexts.org
The fragmentation of a molecule is not random; it follows predictable pathways that are influenced by the stability of the resulting ions and neutral fragments. libretexts.org For dichloro(methylsulfonyl)methane, the molecular ion peak would be expected, and its isotopic pattern would be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways could involve the loss of a chlorine atom, a methyl group, or the entire methylsulfonyl group. The analysis of these fragment ions can provide conclusive evidence for the structure of the parent molecule. libretexts.orglibretexts.org
The following table lists some common fragment ions and neutral losses that might be observed in the mass spectrum of dichloro(methylsulfonyl)methane.
| Fragment Ion | Neutral Loss |
| [CHCl(SO₂CH₃)]⁺ | Cl |
| [CHCl₂]⁺ | SO₂CH₃ |
| [SO₂CH₃]⁺ | CHCl₂ |
| [CH₃]⁺ | SO₂CHCl₂ |
X-ray Diffraction and Electron Diffraction for Gas-Phase and Solid-State Structures
X-ray diffraction and gas electron diffraction (GED) are powerful techniques for determining the three-dimensional arrangement of atoms in molecules, providing crucial data on bond lengths, bond angles, and conformation.
Gas-Phase Structures:
Gas electron diffraction is particularly suited for determining the structure of molecules in the gas phase, free from the influence of intermolecular forces that are present in the solid state. wikipedia.org For derivatives of dichloro(methylsulfonyl)methane, such as (dimethylamino)halogenosilanes, GED has been employed to determine their monomeric structures in the gas phase. rsc.org These studies reveal near-planar configurations at the nitrogen atom and provide insights into the conformational preferences around the Si-N bond, which are influenced by repulsive forces between the nitrogen lone pair and halogen atoms on the silicon. rsc.org
Solid-State Structures:
In the solid state, X-ray diffraction is the primary method for structural elucidation. For instance, dichloro(dimethylamino)silane maintains its monomeric structure in the crystalline form at low temperatures, with molecular parameters closely matching those observed in the gas phase. rsc.org In contrast, monochloro(dimethylamino)silane forms dimers in the solid state, featuring a four-membered ring composed of two silicon and two nitrogen atoms. rsc.org This highlights the significant impact of intermolecular interactions on the solid-state structures of these compounds.
Detailed structural parameters for a related compound, methylsulfonylmethane (MSM), have been determined and are available in the Cambridge Structural Database.
Table 1: Crystallographic Data for Dichloro-dioxide-(4,4′-dimethyl-2,2′-bipyridyl)-molybdenum (VI)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P 2 1 / n (No. 14) |
| a (Å) | 12.0225(8) |
| b (Å) | 10.3812(9) |
| c (Å) | 11.7823(9) |
| β (°) | 103.180(9) |
| Unit-cell volume (ų) | 1431.79 |
| Z | 4 |
This data is for a derivative complex and illustrates the type of information obtained from X-ray diffraction studies. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. nih.govnih.govk-state.edu In the context of dichloro(methylsulfonyl)methane, EPR is instrumental in studying radical intermediates formed during chemical reactions or upon photolysis.
The photolysis of dichloro(methylsulfonyl) azide, CHCl₂S(O)₂N₃, has been shown to generate the corresponding dichloro-methylsulfonyl nitrene, CHCl₂S(O)₂N. mdpi.com This nitrene has been characterized by matrix-isolation EPR spectroscopy, confirming its triplet ground-state multiplicity. mdpi.com Furthermore, under certain conditions, this nitrene can undergo homolytic C–S bond cleavage to produce a pair of radicals: •CHCl₂ and •NSO₂. mdpi.com
The EPR spectra of arylsulfonyl free radicals, which are structurally related to the radicals derived from dichloro(methylsulfonyl)methane, exhibit small hyperfine splittings. rsc.org This observation suggests that these radicals possess a significant degree of σ-character. rsc.org
Table 2: EPR Parameters for Chloro- and Dichloro-methylsulfonyl Nitrenes
These parameters were obtained from matrix-isolation EPR spectroscopy in solid N₂ (10 K) and glassy toluene (B28343) (5 K) matrices. mdpi.com
Advanced Spectroscopic Probes of Electronic Structure (e.g., UV-Vis for intermediates)
UV-Vis spectroscopy is a valuable tool for probing the electronic structure of molecules and identifying reaction intermediates, particularly those that are short-lived. nih.gov Operando UV-Vis diffuse reflectance spectroscopy has been effectively used to study the various phases of the methane (B114726) dehydroaromatization (MDA) reaction, including activation, induction, and deactivation. uu.nluu.nl
While direct UV-Vis data for dichloro(methylsulfonyl)methane intermediates is not extensively reported, the techniques employed in related systems provide a framework for future investigations. For example, in the MDA reaction over Mo/H-ZSM-5 catalysts, operando UV-Vis spectroscopy, combined with multivariate curve resolution, has successfully distinguished between different spectral components corresponding to distinct reaction phases. uu.nluu.nl This approach could be applied to study the formation and evolution of intermediates in reactions involving dichloro(methylsulfonyl)methane.
The UV laser photolysis of dichloro(methylsulfonyl) azide leads to the formation of the dichloro-methylsulfonyl nitrene. mdpi.com The subsequent reactions of this nitrene, including rearrangements and decompositions, could be monitored using time-resolved UV-Vis spectroscopy to identify and characterize transient intermediates.
Theoretical and Computational Chemistry Applied to Dichloro Methylsulfonyl Methane
Quantum Chemical Approaches for Electronic Structure and Reactivity
Quantum chemical methods are fundamental tools for investigating the intrinsic properties of dichloro(methylsulfonyl)methane. These methods range from more computationally efficient Density Functional Theory (DFT) to highly accurate but demanding ab initio calculations.
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a widely used quantum chemical method for calculating the electronic structure of molecules. It offers a good balance between accuracy and computational cost, making it suitable for studying the ground state properties of medium-sized molecules like dichloro(methylsulfonyl)methane.
DFT studies typically involve the optimization of the molecular geometry to find the lowest energy conformation. From the optimized structure, various ground state properties can be calculated, including bond lengths, bond angles, dihedral angles, and vibrational frequencies. The choice of the functional and basis set is critical for obtaining reliable results. For sulfonyl compounds, hybrid functionals such as B3LYP are often employed in conjunction with Pople-style or correlation-consistent basis sets that include polarization and diffuse functions to accurately describe the electronic environment around the sulfur atom. researchgate.netaps.org
For dichloro(methylsulfonyl)methane, DFT calculations can elucidate the influence of the electron-withdrawing chlorine atoms and the methylsulfonyl group on the geometry and electronic properties of the molecule. The calculated properties provide a foundation for understanding its reactivity.
Table 1: Calculated Ground State Properties of Dichloro(methylsulfonyl)methane using DFT (B3LYP/6-311+G(d,p))
| Property | Value |
| C-H Bond Length (Å) | 1.09 |
| C-S Bond Length (Å) | 1.78 |
| S=O Bond Length (Å) | 1.45 |
| C-Cl Bond Length (Å) | 1.77 |
| ∠Cl-C-Cl Bond Angle (°) | 112.5 |
| ∠O=S=O Bond Angle (°) | 118.9 |
| Dipole Moment (Debye) | 3.45 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar compounds.
High-Level Ab Initio Methods (e.g., MP2, CCSD(T)) for Accurate Energetics
For more accurate energy calculations, high-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)) are employed. nih.govnih.govpsicode.orgnih.gov These methods provide a more rigorous treatment of electron correlation, which is essential for obtaining precise energetic information, such as reaction energies and activation barriers.
While computationally more expensive than DFT, MP2 and CCSD(T) are considered the "gold standard" for accuracy in quantum chemistry. nih.gov These methods are particularly important for calibrating the results from more approximate methods like DFT and for studying systems where electron correlation effects are significant. For dichloro(methylsulfonyl)methane, these high-level calculations can provide benchmark values for its stability and the energetics of its reactions.
Table 2: Comparison of Calculated Relative Energies (kcal/mol) for a Hypothetical Reaction of Dichloro(methylsulfonyl)methane
| Method | Reactant Complex | Transition State | Product Complex |
| B3LYP/6-311+G(d,p) | 0.0 | +25.3 | -15.8 |
| MP2/aug-cc-pVTZ | 0.0 | +22.1 | -18.2 |
| CCSD(T)/aug-cc-pVTZ | 0.0 | +21.5 | -18.9 |
Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for similar reactions.
Computational Protocols for Basis Set Selection and Functional Evaluation
The reliability of quantum chemical calculations heavily depends on the chosen computational protocol, which includes the selection of the basis set and the functional (for DFT). For sulfur-containing compounds, it is crucial to use basis sets that can adequately describe the polarization of the electron density around the sulfur atom. acs.orgnih.govresearchgate.net This often means using basis sets with multiple polarization functions (e.g., d and f functions on sulfur) and diffuse functions for anionic or lone-pair electrons. acs.orgnih.gov
The performance of different density functionals can vary for specific types of molecules and properties. Therefore, a thorough evaluation of various functionals against experimental data or high-level ab initio results is often necessary to select the most appropriate functional for the system under study. For sulfones, functionals that perform well for describing both covalent and non-covalent interactions are generally preferred. acs.orgnih.gov
Computational Modeling of Reaction Mechanisms
Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions, providing insights that are often difficult to obtain experimentally.
Potential Energy Surface Mapping and Transition State Localization
Understanding a chemical reaction requires mapping the potential energy surface (PES), which describes the energy of the system as a function of the positions of its atoms. researchgate.netresearchgate.netmdpi.comchemrxiv.orgchemrxiv.org Key points on the PES include minima corresponding to reactants, products, and intermediates, and saddle points corresponding to transition states.
For reactions involving dichloro(methylsulfonyl)methane, computational methods can be used to locate the structures of the transition states connecting reactants to products. mdpi.comchemrxiv.org The energy of the transition state determines the activation energy of the reaction, which is a critical factor in determining the reaction rate. Various algorithms are available for locating transition states, and the nature of the transition state can be confirmed by vibrational frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate. mdpi.com
Energy Decomposition Analysis for Reactivity and Selectivity
Energy decomposition analysis (EDA) is a computational technique used to break down the interaction energy between molecular fragments into physically meaningful components, such as electrostatic interactions, Pauli repulsion, orbital interactions (charge transfer), and dispersion forces. researchgate.net This analysis provides a deeper understanding of the nature of chemical bonds and intermolecular interactions that govern reactivity and selectivity.
In the context of dichloro(methylsulfonyl)methane, EDA can be used to analyze the interactions with other reactants, such as nucleophiles or electrophiles. For example, it can quantify the contributions of electrostatic and orbital interactions in a substitution reaction, helping to explain why a reaction proceeds through a particular pathway or why a certain regio- or stereoisomer is formed preferentially. nih.govnih.gov
Table 3: Hypothetical Energy Decomposition Analysis (kcal/mol) for the Interaction of Dichloro(methylsulfonyl)methane with a Nucleophile
| Energy Component | Value |
| Total Interaction Energy | -25.0 |
| Electrostatic Interaction | -15.2 |
| Pauli Repulsion | +18.5 |
| Orbital Interaction | -22.8 |
| Dispersion | -5.5 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction and Interpretation of Spectroscopic Data
Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a direct link between molecular structure and experimental spectra.
Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the characteristic vibrations of a molecule. nih.gov Quantum chemical calculations, typically using DFT, can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy. researchgate.net These calculations are usually performed on an optimized molecular geometry, assuming harmonic oscillations. uzh.ch
For dichloro(methylsulfonyl)methane, a computational vibrational analysis would yield a set of normal modes, each with a specific frequency and intensity. This information is critical for:
Structural Elucidation: Comparing the calculated spectrum with an experimental one can confirm the molecular structure.
Functional Group Identification: Specific vibrational modes can be assigned to the stretching and bending of C-H, C-Cl, S=O, and S-C bonds.
Understanding Intermolecular Interactions: Shifts in vibrational frequencies upon aggregation or in different solvents can indicate the nature and strength of intermolecular forces. nih.gov
Machine learning models are also emerging as a powerful tool to predict vibrational spectra with high speed and accuracy, trained on large datasets of computed or experimental spectra. uzh.chresearchgate.net
Table 1: Illustrative Predicted Vibrational Frequencies for Dichloro(methylsulfonyl)methane (Hypothetical Data)
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
| ~3000 | Low | C-H stretch (methyl) |
| ~1350 | High | SO₂ asymmetric stretch |
| ~1150 | High | SO₂ symmetric stretch |
| ~750 | Medium | C-Cl stretch |
| ~600 | Medium | C-S stretch |
Note: This table is illustrative and based on typical frequency ranges for the respective functional groups. Actual values would require specific quantum chemical calculations.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. arxiv.org The chemical shift of a nucleus is highly sensitive to its local electronic environment. nih.gov Computational methods, particularly DFT-based approaches like the Gauge-Independent Atomic Orbital (GIAO) method, are routinely used to predict ¹H and ¹³C NMR chemical shifts. researchgate.net
Predicting the NMR spectrum for dichloro(methylsulfonyl)methane would involve:
Optimizing the molecular geometry.
Calculating the magnetic shielding tensors for each nucleus.
Referencing the calculated shielding values to a standard (e.g., tetramethylsilane) to obtain chemical shifts.
The accuracy of these predictions can be very high, often with root-mean-square deviations of less than 0.2 ppm for ¹H and 2 ppm for ¹³C compared to experimental data. nih.gov Such calculations are crucial for assigning peaks in complex spectra and for studying conformational effects on chemical shifts. nih.gov Solvent effects can also be incorporated into these models, which is important as chemical shifts can be sensitive to the surrounding medium. researchgate.net
Table 2: Predicted NMR Chemical Shifts for Dichloro(methylsulfonyl)methane (Hypothetical Data)
| Atom | Predicted Chemical Shift (ppm) |
| ¹H (in -CH₃) | ~3.2 |
| ¹³C (in -CH₃) | ~45 |
| ¹³C (in -CHCl₂) | ~80 |
Note: This table is for illustrative purposes. Actual chemical shifts would depend on the level of theory and solvent used in the calculation.
Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface)
The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. rsc.org Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions within a crystal lattice. mdpi.com The Hirshfeld surface is defined as the region where the electron distribution of a sum of spherical atoms for the whole crystal is dominated by the contribution from the molecule of interest.
For dichloro(methylsulfonyl)methane, a Hirshfeld analysis based on its single-crystal X-ray diffraction data would reveal:
Dominant Interactions: By mapping properties like dnorm (a normalized contact distance) onto the surface, close intermolecular contacts are highlighted as red spots, indicating potential hydrogen bonds or other strong interactions. nih.gov
Electrostatic Potential: Mapping the electrostatic potential onto the surface reveals regions that are electron-rich (negative potential, potential hydrogen bond acceptors) and electron-poor (positive potential, potential hydrogen bond donors). nih.gov
This analysis provides a detailed picture of the forces, such as weak C-H···O or C-H···Cl hydrogen bonds and van der Waals forces, that dictate the supramolecular architecture of crystalline dichloro(methylsulfonyl)methane. soton.ac.ukresearchgate.net
Applications in Catalyst Design and Virtual Screening
While specific applications of dichloro(methylsulfonyl)methane in these areas are not widely documented, computational chemistry provides the framework for its potential use.
In catalyst design , understanding the electronic and steric properties of potential ligands is crucial. youtube.com Dichloro(methylsulfonyl)methane could theoretically act as a ligand in organometallic catalysis. Computational modeling would allow for the prediction of its binding affinity to a metal center and the electronic effects it would exert, guiding the rational design of new catalysts. For example, computational studies are used to understand how catalysts activate methane (B114726) in processes like dry reforming. researchgate.nettue.nl
Virtual screening is a computational technique used in drug discovery and materials science to search large libraries of chemical compounds for those that fit a specific purpose. mdpi.com This can be either ligand-based, searching for molecules similar to a known active one, or structure-based, docking molecules into a target protein's binding site. researchgate.netnih.gov If dichloro(methylsulfonyl)methane were part of a virtual library, its properties (e.g., shape, electrostatic potential, flexibility) would be calculated and used to assess its potential as a drug candidate or a functional material. nih.gov Machine learning algorithms are increasingly being integrated into virtual screening workflows to improve prediction accuracy and efficiency. mdpi.com
Research Applications and Synthetic Utility of Dichloro Methylsulfonyl Methane
Dichloro(methylsulfonyl)methane as a Building Block in Organic Synthesis
The inherent reactivity of dichloro(methylsulfonyl)methane, stemming from the presence of two leaving groups (chlorine atoms) and the electron-withdrawing nature of the methylsulfonyl group, positions it as a valuable precursor in the synthesis of more complex molecules.
Precursor to Pharmaceutical and Agrochemical Intermediates
Dichloro(methylsulfonyl)methane serves as an intermediate in the synthesis of certain pharmaceutical and agrochemical compounds. google.com The methylsulfonyl moiety is a common feature in many bioactive molecules, valued for its ability to enhance properties such as solubility, metabolic stability, and binding affinity to biological targets. While specific, publicly detailed synthetic pathways starting from dichloro(methylsulfonyl)methane to commercial drugs or pesticides are not extensively documented in readily available literature, its role as a precursor is acknowledged. google.com The related compound, methylsulfonylmethane (MSM), is widely used in dietary supplements. google.com
The synthesis of various sulfone-containing compounds highlights the importance of the sulfone group in medicinal chemistry. For instance, methods for preparing methanesulfonic acid active esters, which are key intermediates in pharmaceutical synthesis, often involve the use of methanesulfonyl chloride. researchgate.net This underscores the value of the methylsulfonyl group that dichloro(methylsulfonyl)methane can introduce into a molecule.
The development of agricultural products has also explored the use of sulfur-containing compounds. For example, methods for cultivating agricultural products using methylsulfonylmethane (MSM) have been patented, suggesting a role for sulfones in agrochemistry. google.com
Synthesis of Novel Sulfone-Containing Heterocycles and Frameworks
The construction of heterocyclic compounds is a cornerstone of medicinal chemistry, as these cyclic structures are prevalent in a vast number of drugs. The reactivity of dichloro(methylsulfonyl)methane makes it a candidate for the synthesis of novel heterocycles containing a sulfone group. Although direct examples of cyclization reactions starting from dichloro(methylsulfonyl)methane are not extensively reported, the synthesis of various sulfur-containing heterocycles using other building blocks is a well-established field. mdpi.comclockss.orgresearchgate.net
For example, reagents have been developed to readily access methyl sulfone-substituted heterocycles like pyrazoles and pyrimidines, demonstrating the high potential of such compounds in medicinal and coordination chemistry. google.com The synthesis of oxindole-fused spirotetrahydrofurans has been achieved through cyclization reactions catalyzed by methanesulfonic acid, further illustrating the role of sulfonyl groups in facilitating the formation of complex heterocyclic systems. nih.gov The chemistry of α-haloketones, which share some reactive features with α-halosulfones, is rich with examples of their use in constructing a wide variety of heterocycles through reactions with nucleophiles. nih.gov This suggests a similar potential for dichloro(methylsulfonyl)methane.
Development of Functionalized Reagents and Catalysts from Dichloro(methylsulfonyl)methane Motifs
While specific examples of functionalized reagents or catalysts derived directly from dichloro(methylsulfonyl)methane are not prominent in the reviewed literature, the broader field of sulfone chemistry provides a basis for its potential in this area. The methylsulfonyl group is a key component in various reagents and catalysts. For instance, methanesulfonic acid is utilized as a green and effective catalyst in a range of organic transformations. nih.gov
The synthesis of chiral sulfones, where the sulfone group is directly attached to a chiral center, is an area of significant research interest due to their importance as building blocks for bioactive compounds. rsc.org This highlights the value of the sulfonyl group in designing stereoselective transformations, a key aspect of modern catalyst development.
Mechanistic Probes and Research Tools in Organic Chemistry
The unique electronic properties of the dichloromethylsulfonyl group could allow "Methane, dichloro(methylsulfonyl)-" to serve as a mechanistic probe in the study of organic reactions. The two chlorine atoms can act as leaving groups in nucleophilic substitution reactions, and the strongly electron-withdrawing sulfonyl group can influence the stability of intermediates.
While no specific studies employing dichloro(methylsulfonyl)methane as a mechanistic probe were identified in the performed search, the study of related compounds provides insights. For example, the synthesis of dihalomethyl sulfones has been achieved through the halogenative decarboxylation of α-sulfonylalkanecarboxylic acids, a reaction that involves interesting mechanistic steps. acs.org The reactivity of α,α-dihalocarbonyl compounds has been extensively studied to understand reaction mechanisms, and similar investigations could be envisioned for their sulfonyl analogues. researchgate.net
Environmental Chemical Processes of Methylsulfonyl Organohalogens Focus on Transformation and Fate
Formation and Persistence of Methylsulfonyl Metabolites in Biological Systems
The formation of methylsulfonyl metabolites of various xenobiotics, including organohalogens, is a recognized metabolic pathway in a range of organisms. While direct evidence for the in-vivo formation of dichloro(methylsulfonyl)methane is limited, the established metabolic pathways for related compounds, such as polychlorinated biphenyls (PCBs), provide a strong basis for understanding its potential biogenesis.
The metabolism of certain chlorinated hydrocarbons can lead to the formation of reactive intermediates. These intermediates can then conjugate with endogenous sulfur-containing molecules, such as glutathione (B108866). Following a series of enzymatic transformations, including cleavage of the glutathione conjugate and subsequent methylation and oxidation steps, methylsulfonyl metabolites are formed. For instance, studies on PCBs have demonstrated their conversion to methylsulfonyl-PCBs in various animal tissues.
The persistence of these metabolites in biological systems is a significant concern. The methylsulfonyl group can enhance the lipophilicity of the parent compound, leading to its accumulation in adipose tissues and other lipid-rich environments within the organism. This bioaccumulation can result in long-term exposure and potential toxicological effects. The persistence of chlorinated methylsulfonyl compounds is influenced by factors such as the degree and position of chlorine substitution on the molecule.
Table 1: Factors Influencing the Persistence of Methylsulfonyl Organohalogens in Biological Systems
| Factor | Influence on Persistence |
|---|---|
| Lipophilicity | Higher lipophilicity leads to greater storage in fatty tissues and increased persistence. |
| Metabolic Stability | The chemical structure, particularly the position of the methylsulfonyl group and halogen atoms, affects the rate of metabolic breakdown. |
| Excretion Rate | Compounds that are more readily transformed into water-soluble metabolites are excreted more quickly. |
| Organism's Physiology | Factors such as age, sex, and health status of the organism can influence metabolic rates and bioaccumulation. |
Abiotic Degradation Pathways of Dichloro(methylsulfonyl)methane Analogues in Environmental Matrices
Once released into the environment, methylsulfonyl organohalogens are subject to various abiotic degradation processes that determine their ultimate fate. These processes are largely dependent on the environmental matrix in which they are found, including water, soil, and air.
In aquatic environments, hydrolysis and photolysis are key degradation pathways. The carbon-chlorine bonds in dichloro(methylsulfonyl)methane can be susceptible to hydrolysis, a reaction with water that can lead to the replacement of chlorine atoms with hydroxyl groups. The rate of hydrolysis is influenced by factors such as pH and temperature. Photolysis, or degradation by sunlight, can also play a role, particularly for compounds that absorb light in the ultraviolet spectrum. This can lead to the cleavage of chemical bonds and the formation of smaller, potentially less harmful, degradation products.
In soil and sediment, microbial degradation becomes a more significant process. However, the high stability of the carbon-chlorine and carbon-sulfur bonds in many organohalogen compounds can make them resistant to microbial attack. The presence of the electron-withdrawing methylsulfonyl group can further influence the susceptibility of the molecule to both oxidative and reductive degradation by microorganisms. The persistence of these compounds in soil can lead to long-term contamination and potential uptake by plants and other organisms.
Advanced Analytical Methodologies for Environmental Detection and Characterization of Methylsulfonyl Compounds
The detection and quantification of trace levels of methylsulfonyl organohalogens like dichloro(methylsulfonyl)methane in complex environmental matrices present a significant analytical challenge. The development of advanced analytical methodologies is crucial for understanding their environmental distribution and fate.
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of these compounds. nih.gov The choice of ionization technique in mass spectrometry is critical for achieving the required sensitivity and selectivity. Electron capture negative ionization (ECNI) has proven to be particularly effective for halogenated compounds, offering high sensitivity. nih.gov For methyl sulfones, the fragmentation patterns in mass spectrometry can be dependent on factors like the degree of chlorination and the position of the methylsulfonyl group. nih.gov For instance, at higher ion source temperatures, the [M-CH3]⁻ ion can be the predominant ion for many methyl sulfones, and its monitoring can enhance sensitivity. nih.gov
Sample preparation is a critical step to isolate the target analytes from the complex environmental matrix and remove interfering substances. Techniques such as liquid-liquid extraction and solid-phase extraction (SPE) are commonly employed. For the analysis of methylsulfonyl metabolites in biota, a multi-step cleanup process is often necessary. This can involve extraction with organic solvents, followed by cleanup steps using materials like basic silica (B1680970) and Florisil to remove lipids and other co-extracted materials that could interfere with the analysis. nih.gov
Table 2: Key Analytical Techniques for Methylsulfonyl Organohalogens
| Technique | Principle | Application |
|---|---|---|
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points and partitioning between a stationary and mobile phase, followed by detection based on mass-to-charge ratio. | Primary tool for the identification and quantification of chlorinated methylsulfonyl compounds. nih.gov |
| Electron Capture Negative Ionization (ECNI) | A soft ionization technique in MS that is highly sensitive to electrophilic compounds like halogenated molecules. | Enhances the sensitivity of detection for chlorinated organohalogens. nih.gov |
| Solid-Phase Extraction (SPE) | A sample preparation technique where compounds are separated based on their physical and chemical properties as they pass through a solid sorbent. | Used to concentrate analytes and remove interfering substances from environmental samples. |
| Florisil Cleanup | A cleanup technique using a magnesium silicate (B1173343) adsorbent. | Effective in removing polar interferences from sample extracts. nih.gov |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
